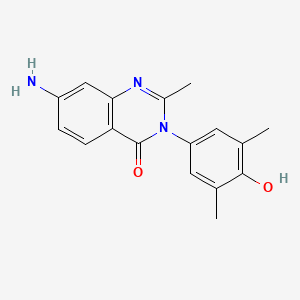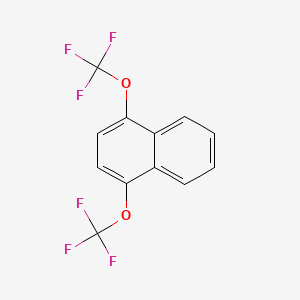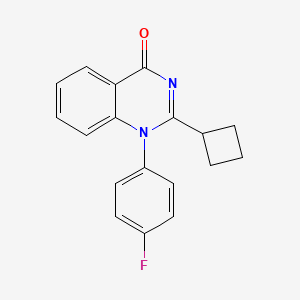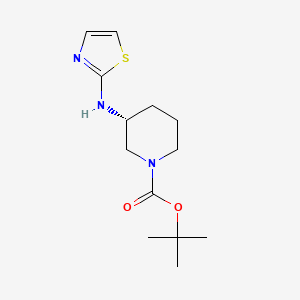![molecular formula C13H10BrN3 B11840329 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 774239-23-5](/img/structure/B11840329.png)
4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic compound that features a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring and an aniline group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach uses ethyl acetate as a solvent and TBHP alone to facilitate a one-pot tandem cyclization/bromination reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically employ continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TBHP and I2.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit phosphatidylinositol 3-kinase (PI3K) signaling, which is often associated with tumorigenesis .
Comparison with Similar Compounds
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: This compound has similar structural features and is used in anticonvulsant studies.
4-Alkylaminoimidazo[1,2-a]pyridines: These compounds exhibit α-glucosidase inhibitory activity and are used in the study of metabolic disorders.
Uniqueness
4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
774239-23-5 |
|---|---|
Molecular Formula |
C13H10BrN3 |
Molecular Weight |
288.14 g/mol |
IUPAC Name |
4-(6-bromoimidazo[1,2-a]pyridin-2-yl)aniline |
InChI |
InChI=1S/C13H10BrN3/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9/h1-8H,15H2 |
InChI Key |
UAHDOWZVLOWIPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3AR,8S,8aR)-tert-butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B11840262.png)

![Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11840276.png)

![(R)-tert-Butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11840287.png)







